molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B11775486
M. Wt: 281.93 g/mol
InChI Key: IMTJPLVCOUSVFX-LAXKNYFCSA-N
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Description

(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound characterized by the presence of two bromine atoms and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Reduction: Formation of the debrominated bicyclic compound.

    Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with nucleophiles makes it a useful tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-2,2,4-tribromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
  • (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
  • (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Uniqueness

Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of the bromine atoms and the oxabicyclo structure. This unique arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6?

InChI Key

IMTJPLVCOUSVFX-LAXKNYFCSA-N

Isomeric SMILES

C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)Br)Br

Origin of Product

United States

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